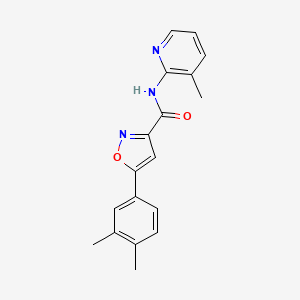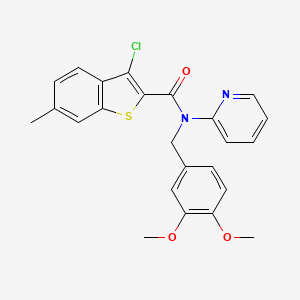
2-(benzylsulfanyl)-5-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure consists of a pyrimidine core substituted with benzylsulfanyl and phenylsulfanyl groups, along with a thiazole ring. Here’s the structural formula:
This compound
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-aminothiazole with 2,4-dichloropyrimidine, followed by selective substitution of the chloro groups with benzylsulfanyl and phenylsulfanyl moieties. The reaction sequence typically proceeds as follows:
Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic routes described above. Optimization for yield, scalability, and cost-effectiveness is crucial.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the carboxamide moiety can yield the corresponding amine.
Substitution: The benzylsulfanyl and phenylsulfanyl groups are susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., thiols, amines) in the presence of suitable catalysts.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: The corresponding amine.
- Substitution: Various derivatives with modified sulfanyl groups.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated as potential antitumor agents due to its heterocyclic scaffold.
Chemical Biology: Used as a probe to study biological processes involving thiazole-containing molecules.
Industry: Employed in the synthesis of other complex molecules.
Mechanism of Action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways related to cell growth, signaling, or metabolism.
Comparison with Similar Compounds
While there are no direct analogs with identical substituents, similar compounds include thiazolopyrimidines and sulfanyl-substituted heterocycles. The uniqueness of our compound lies in its specific combination of functional groups.
Properties
Molecular Formula |
C21H16N4OS3 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-phenylsulfanyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H16N4OS3/c26-19(25-20-22-11-12-27-20)18-17(29-16-9-5-2-6-10-16)13-23-21(24-18)28-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,22,25,26) |
InChI Key |
FZFIZYXHSBURKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NC=CS3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11341390.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11341401.png)
![1-(2-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone](/img/structure/B11341407.png)
![4-nitro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11341410.png)

![N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide](/img/structure/B11341421.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B11341427.png)

![1-[(3-methylbenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B11341438.png)
![N-[4,5-Dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-thiophenecarboxamide](/img/structure/B11341441.png)
![{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11341454.png)
![4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11341463.png)
![N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11341469.png)
